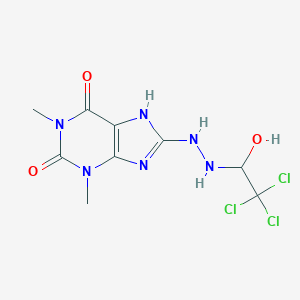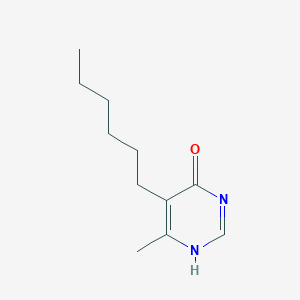
5-Hexyl-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-6-methyl-4-pyrimidinol is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-Hexyl-6-methyl-4-pyrimidinol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
5-Hexyl-6-methyl-4-pyrimidinol has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hexyl-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for further research. Additionally, the synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol is relatively simple and yields a high purity product.
One limitation of using 5-Hexyl-6-methyl-4-pyrimidinol in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-Hexyl-6-methyl-4-pyrimidinol. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies could be conducted to investigate its potential as a cancer therapy and antiviral agent. Finally, research could be conducted to optimize the synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol to increase yield and purity.
Synthesis Methods
The synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol involves the reaction between 2-amino-4-hexyl-5-methylpyrimidine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain 5-Hexyl-6-methyl-4-pyrimidinol. This method has been reported to yield a high purity product with a yield of up to 80%.
Scientific Research Applications
5-Hexyl-6-methyl-4-pyrimidinol has been used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
properties
CAS RN |
103980-65-0 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-hexyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI Key |
MCTGQFTYMMFWLE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCC1=C(NC=NC1=O)C |
SMILES |
CCCCCCC1=C(N=CNC1=O)C |
Canonical SMILES |
CCCCCCC1=C(NC=NC1=O)C |
synonyms |
5-hexyl-6-methyl-1H-pyrimidin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



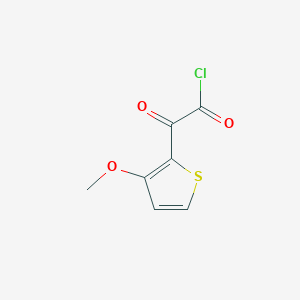

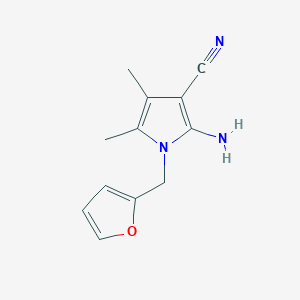

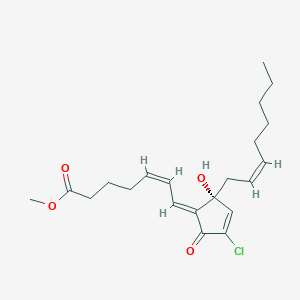
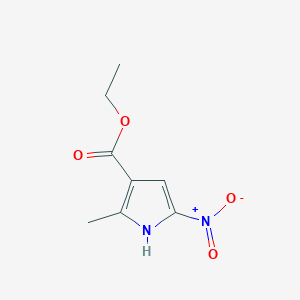
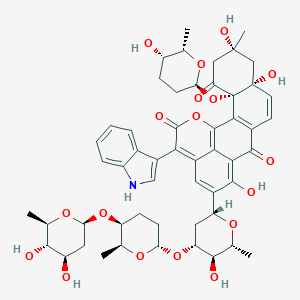
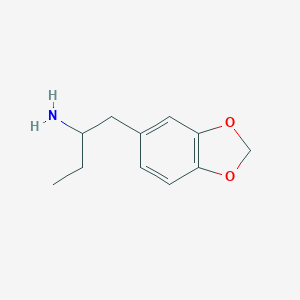
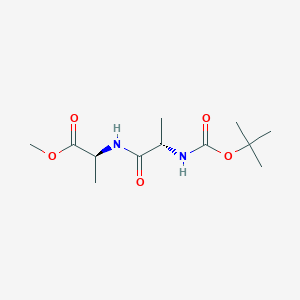
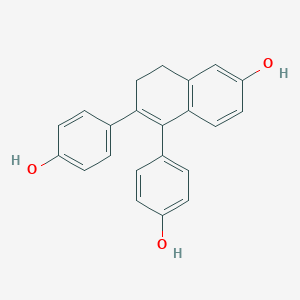
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)


